molecular formula C15H14N4O3 B3407455 ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate CAS No. 656831-55-9

ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Cat. No.: B3407455
CAS No.: 656831-55-9
M. Wt: 298.3 g/mol
InChI Key: QGCCCWOHGNWDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate (CAS 656831-55-9) is a high-value chemical intermediate built on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine nucleobases. This scaffold is of tremendous interest in medicinal chemistry, particularly in the development of novel anticancer agents, due to its ability to act as a core heteroaromatic system that targets ATP-binding sites in various kinases . Researchers utilize this compound as a versatile building block for synthesizing more complex molecules designed to inhibit critical enzymatic targets. The compound's structure makes it a prime candidate for the design of potential inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and survival. The compound features an ester functional group, providing a handle for further synthetic modification, such as hydrolysis to the acid or conversion to hydrazides, to explore structure-activity relationships and optimize drug-like properties . Its crystal structure has been determined, confirming the molecular geometry . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-2-22-13(20)9-18-10-16-14-12(15(18)21)8-17-19(14)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCCCWOHGNWDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331606
Record name ethyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

656831-55-9
Record name ethyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with ethyl acetoacetate in the presence of a suitable catalyst, such as glacial acetic acid . The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester moiety undergoes nucleophilic substitution under basic conditions. Key transformations include:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
Alkoxy substitutionK₂CO₃/DMF, alkyl halides (R-X)Alkyl 2-(4-oxo-1-phenyl-pyrazolo)acetates65-78
AmidationAmines (RNH₂), reflux in EtOH2-(4-Oxo-pyrazolo)acetamides70-85
Hydrazide formationHydrazine hydrate, EtOH refluxPyrazolopyrimidinyl acetohydrazide55-60

Example: Reaction with methylamine produces N-methyl-2-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide (m.p. 210–212°C, IR: 1680 cm⁻¹ C=Oamide) .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

With Hydrazines

Reaction with hydrazine hydrate generates pyrazolo[1,5-a]pyrimidines via intramolecular cyclization :

C15H14N4O3+N2H4C13H10N6O2+EtOH\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_{13}\text{H}_{10}\text{N}_6\text{O}_2 + \text{EtOH}

Key product: 5-(4-Oxo-1-phenyl-pyrazolo)pyrazolo[1,5-a]pyrimidine (m.p. 220°C, MS: m/z 346 [M⁺]) .

With Triethyl Orthoformate

Heating with triethyl orthoformate yields pyrazolo[1,5-d] triazolo[1,5-c]pyrimidines :

C15H14N4O3+HC(OEt)3C16H12N8O2+2EtOH\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3 + \text{HC(OEt)}_3 \rightarrow \text{C}_{16}\text{H}_{12}\text{N}_8\text{O}_2 + 2 \text{EtOH}

Product exhibits strong EGFR inhibition (IC₅₀ = 1.2 μM) .

Condensation Reactions

The hydrazide derivative undergoes condensation with aldehydes to form hydrazone hybrids:

AldehydeProduct StructureAnticancer Activity (IC₅₀, MCF-7)Source
4-Nitrobenzaldehyde5a (R = 4-NO₂C₆H₄)8.7 μM
4-Dimethylaminobenzaldehyde5e (R = 4-NMe₂C₆H₄)6.2 μM
Cinnamaldehyde5g (R = CH=CHPh)5.8 μM

Mechanistic studies show apoptosis induction via caspase-3 activation and G0/G1 cell-cycle arrest .

Sulfonation and Thioether Formation

Reaction with sulfonyl chlorides or thiols modifies the pyrazolo core:

ReagentProductApplicationSource
TsCl, pyridine5-Sulfonamide derivativesKinase inhibition
Thiophenol, K₂CO₃3-(Phenylthio)pyrazolo-pyrimidineAntiproliferative agents

Thioether derivatives show enhanced DNA intercalation (ΔTm = 4.2°C for 14a ).

Glycosylation Reactions

The hydroxyl group in hydrolyzed derivatives reacts with glycosyl donors:

  • Reaction with acetobromo-α-D-glucose yields β-D-glycosyl conjugates (e.g., 15b , CDK2 inhibition IC₅₀ = 0.9 μM) .

Metal Complexation

The pyrazolopyrimidine core coordinates transition metals:

Metal SaltComplex StructureStability Constant (log K)Source
Cu(II) acetate[Cu(C₁₅H₁₂N₄O₃)₂]·2H₂O12.4
Fe(III) chloride[Fe(C₁₅H₁₂N₄O₃)Cl₂]10.8

Complexes exhibit radical scavenging activity (EC₅₀ = 18 μM for Cu complex) .

This compound’s reactivity profile highlights its utility as a scaffold for developing anticancer agents, enzyme inhibitors, and metallopharmaceuticals. Future research should explore its photochemical properties and in vivo pharmacokinetics.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves several steps, typically starting from pyrazolopyrimidine derivatives. The compound can be synthesized through cyclization reactions involving hydrazines and other nucleophiles, leading to the formation of various substituted pyrazolopyrimidinones. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Key Synthetic Pathways

  • Cyclization with Hydrazines : This method involves reacting pyrazolopyrimidine derivatives with hydrazines under controlled conditions to yield the desired compound.
  • Reactions with N-nucleophiles : The compound can also be synthesized by reacting with various nucleophiles like phenylhydrazine and hydroxylamine .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate. In vitro evaluations have shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit cell proliferation and induce apoptosis in cancer cells .

Enzyme Inhibition

Compounds related to ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate have been investigated for their ability to inhibit specific enzymes involved in cancer progression. The inhibition of key enzymes such as kinases can disrupt signaling pathways essential for tumor growth and survival .

Antimicrobial Properties

Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Antitumor Evaluation

A series of experiments conducted on various pyrazolo[3,4-d]pyrimidine compounds revealed that ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate exhibited notable activity against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

In a comparative study assessing the enzyme inhibition capabilities of different pyrazolo[3,4-d]pyrimidine derivatives, ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate was found to effectively inhibit a specific kinase involved in cancer cell signaling pathways. This inhibition was linked to reduced cell migration and invasion capabilities in vitro.

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Acetohydrazide Substituents

Derivatives such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K) exhibit enhanced bioactivity. Key findings include:

Compound MCF-7 IC₅₀ (µM) EGFR IC₅₀ (µM) Apoptosis Activity (Flow Cytometry)
234 55.35 ± 7.711 N/A Moderate
235 60.02 ± 2.716 N/A Highest
236 45.41 ± 5.376 N/A Low
237 34.55 ± 2.381 0.186 Lowest
Erlotinib N/A 0.03 N/A
  • Key Insights :
    • Compound 237 demonstrates the strongest EGFR inhibition (IC₅₀ = 0.186 µM) but lower apoptosis induction, suggesting a trade-off between kinase inhibition and cytotoxic effects .
    • The acetohydrazide group in these analogs may enhance hydrogen bonding with the ATP-binding site of EGFR (PDB: 1M17), though potency remains inferior to erlotinib .
Urea Derivatives

Mishra et al. (2016) synthesized 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives, replacing the ethyl acetate group with urea. The urea moiety likely improves water solubility but may reduce cell permeability compared to the ethyl ester .

Methyl-Substituted Analogues

Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate (C₁₀H₁₂N₄O₃, MW = 236.23 g/mol) replaces the 1-phenyl group with a methyl group. This structural simplification reduces molecular weight by ~18% but may diminish aromatic π-π stacking interactions with kinase targets. No bioactivity data is available, but the methyl group could enhance metabolic stability .

Peptide-Conjugated Derivatives

Compounds like (S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanoyl azide (C₂₂H₂₁N₇O₃, MW = 431.46 g/mol) incorporate peptide linkages. The added bulk improves solubility (evidenced by IR spectra showing NH and C=O stretches) but complicates synthesis and may limit blood-brain barrier penetration .

Pyrazolo[3,4-b]pyridinone Derivatives

For example, 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (synthesized via acetic acid reflux) shares a fused pyrimidine core but lacks the 5-position acetate. This structural divergence eliminates ester-mediated hydrolysis susceptibility but may reduce kinase selectivity .

Biological Activity

Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.297 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold known for its anticancer properties and a substituent ethyl acetate group that enhances its solubility and reactivity.

Key Structural Features

FeatureDescription
ScaffoldPyrazolo[3,4-d]pyrimidine
SubstituentsEthyl acetate group
Molecular Weight298.297 g/mol

Anticancer Properties

Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate has demonstrated significant cytotoxicity against various cancer cell lines. Notably, it acts as a cyclin-dependent kinase 2 (CDK2) inhibitor , which is crucial for regulating the cell cycle and has implications in cancer therapy. In vitro studies have indicated IC50 values in the nanomolar range against cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer).

Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7<10
HCT-116<10
A5492.24

The mechanism by which ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate induces cytotoxicity involves the inhibition of CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometric analyses have shown that this compound can significantly induce apoptosis at low micromolar concentrations in A549 cells .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in biological activity. For example, analogs with different substituents on the phenyl ring have been synthesized and tested for their anticancer properties. The specificity of substitution patterns appears to play a critical role in enhancing or diminishing activity against tumor cells .

Synthesis and Yield

The synthesis of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves straightforward synthetic routes that yield high efficiencies (over 80%) under optimal conditions. Various synthetic methods have been explored to improve yield and purity, which are critical for biological testing .

Comparative Analysis with Other Compounds

In comparative studies with other pyrazolo[3,4-d]pyrimidine derivatives, ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate has shown superior potency as a CDK2 inhibitor compared to related compounds lacking specific substituents on the pyrazole ring. This highlights the significance of structural modifications in enhancing therapeutic efficacy.

Comparison Table of Related Compounds

Compound NameMolecular FormulaKey Activity
Ethyl 2-(1-methyl-4-oxo...)C15H14N4O3Anticancer
Benzyl 2-(4-oxo...)C20H16N4O3Anticancer
Ethyl 2-(1-benzoyl...)C15H15N3O3Antimicrobial

Q & A

Q. What are the optimal synthetic routes and reaction conditions for ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate?

The compound is synthesized via nucleophilic substitution. A representative method involves refluxing 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with ethyl chloroacetate in dry dimethylformamide (DMF) using anhydrous potassium carbonate as a base. The reaction mixture is heated under reflux for 6 hours, followed by ice quenching, filtration, and recrystallization from ethanol to yield the product . Alternative routes include coupling pyrazolopyrimidine precursors with amino acid esters under controlled conditions (e.g., glycine ethyl ester hydrochloride in ethyl acetate with triethylamine) .

Q. Key Reaction Parameters

ReagentSolventTemperatureTimeYield
Ethyl chloroacetateDMFReflux (~150°C)6 h~80%
Glycine ethyl ester HClEthyl acetate0°C20 min~90%

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic and analytical methods:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1635 cm⁻¹ and NH/NH₂ bands at ~3400–3417 cm⁻¹ .
  • FAB-MS : Confirms molecular ion peaks (e.g., [MH⁺] at m/z = 432) and sodium adducts ([MNa⁺] at m/z = 454) .
  • Elemental Analysis : Validates purity (e.g., C: 61.12%, H: 4.83%, N: 22.66% for C₁₈H₁₈FN₃O₄) .

Advanced Research Questions

Q. How can conflicting crystallographic data during structural refinement be resolved?

Use SHELXL software for high-resolution refinement. Challenges like twinning or disorder are addressed by:

  • Applying restraints for bond lengths/angles in low-resolution regions.
  • Utilizing the TWIN and BASF commands for twinned data .
  • Validating hydrogen bonding and dihedral angles (e.g., the ester side chain in the title compound forms an 84.31° dihedral angle with the pyrazolopyrimidine core) .

Q. Crystallographic Parameters

ParameterValue
Dihedral angle (pyrazolopyrimidine vs. phenyl)26.14°
RMS deviation (ester chain coplanarity)0.009 Å

Q. What strategies enhance the compound's bioactivity?

Structural modifications based on structure-activity relationship (SAR) studies:

  • Core Functionalization : Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring improves enzyme inhibition .
  • Side-Chain Hybridization : Coupling with urea derivatives (e.g., compound CBS-1 ) enhances anticancer activity by inducing caspase-3 activation and suppressing NF-κB/IL-6 pathways .

Q. Antibacterial Activity (MIC Values)

CompoundS. aureusE. coliP. aeruginosa
17 <1 µg/mL<1 µg/mL>3 µg/mL

Q. How are stereochemical challenges addressed during peptide conjugation?

  • Chiral Resolution : Use (S)- or (R)-configured amino acid esters (e.g., glycine ethyl ester) to ensure enantiomeric purity .
  • Azide Coupling : React acid hydrazides with NaNO₂/HCl at -5°C to generate reactive azides, followed by peptide coupling under inert conditions .

Q. What computational tools validate molecular interactions?

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model binding with kinases or receptors.
  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to predict electronic properties .

Q. How is stability assessed under physiological conditions?

  • pH-Dependent Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for pyrazolopyrimidines) .

Q. What are common pitfalls in scaling up synthesis?

  • Byproduct Formation : Optimize stoichiometry (e.g., excess ethyl chloroacetate reduces unreacted starting material) .
  • Solvent Selection : Replace DMF with acetonitrile for easier purification in large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.